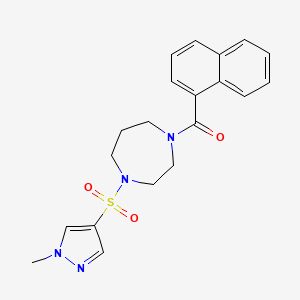
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone is a novel organic molecule that has garnered attention for its potential biological activities. Its structure combines a pyrazole moiety with a diazepane ring and a naphthalene group, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The IUPAC name of the compound indicates its complex structure, which includes:
- Pyrazole : A five-membered ring containing two nitrogen atoms.
- Diazepane : A seven-membered ring containing two nitrogen atoms.
- Naphthalene : A polycyclic aromatic hydrocarbon.
The molecular formula is C16H22N4O4S, with a molecular weight of approximately 398.5 g/mol.
The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors. The sulfonyl group may facilitate binding to specific targets, potentially modulating their activity. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer or infections.
- Receptor Modulation : By binding to receptors, it may alter signaling pathways related to cell growth and apoptosis.
Therapeutic Applications
Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Anticancer Properties : In vitro studies suggest it may inhibit tumor cell proliferation.
Case Studies
Several studies have explored the biological effects of related compounds. While specific data on the exact compound is limited, insights can be drawn from analogous molecules:
-
Anticancer Activity :
- A study on pyrazole derivatives showed significant cytotoxic effects against breast cancer cells, suggesting that the pyrazole moiety contributes to anticancer activity through apoptosis induction .
- Antimicrobial Properties :
- Neuroprotective Effects :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H22N4O4S |
| Molecular Weight | 398.5 g/mol |
| Potential Activities | Antimicrobial, Anticancer |
| Mechanisms | Enzyme inhibition, Receptor modulation |
Propiedades
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-22-15-17(14-21-22)28(26,27)24-11-5-10-23(12-13-24)20(25)19-9-4-7-16-6-2-3-8-18(16)19/h2-4,6-9,14-15H,5,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNZAPSVORBYRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













